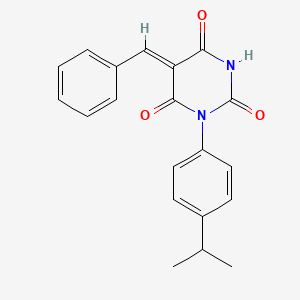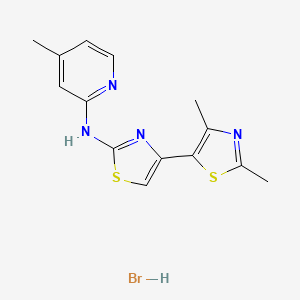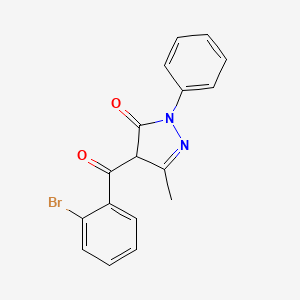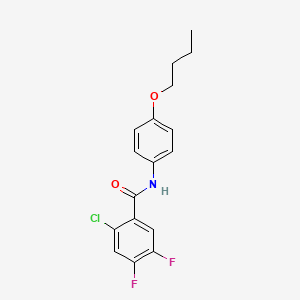
5-benzylidene-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-benzylidene-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as BIPPT, is a pyrimidine derivative that has recently gained attention due to its potential applications in the field of medicinal chemistry. BIPPT exhibits a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. In
Wirkmechanismus
The mechanism of action of BIPPT is not yet fully understood. However, several studies have suggested that BIPPT induces apoptosis in cancer cells by activating the mitochondrial pathway. BIPPT has also been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Moreover, BIPPT has been shown to inhibit the replication of HSV-1 and HSV-2 by targeting the viral DNA polymerase.
Biochemical and Physiological Effects:
BIPPT has been reported to exhibit several biochemical and physiological effects. Studies have shown that BIPPT induces cell cycle arrest and apoptosis in cancer cells. BIPPT has also been reported to inhibit the migration and invasion of cancer cells. Additionally, BIPPT has been shown to inhibit the replication of HSV-1 and HSV-2 by blocking the viral DNA polymerase.
Vorteile Und Einschränkungen Für Laborexperimente
BIPPT has several advantages for lab experiments. It is readily available, easy to synthesize, and exhibits a wide range of biological activities. However, BIPPT has some limitations as well. It is relatively unstable and can undergo hydrolysis under certain conditions. Moreover, BIPPT has poor solubility in water, which can limit its application in aqueous environments.
Zukünftige Richtungen
There are several future directions for the study of BIPPT. One possible direction is to explore the structure-activity relationship of BIPPT and its derivatives to identify more potent and selective anticancer, antiviral, and antibacterial agents. Another direction is to investigate the pharmacokinetics and pharmacodynamics of BIPPT in animal models to evaluate its potential for clinical use. Furthermore, the development of novel delivery systems for BIPPT can enhance its solubility and stability, which can broaden its application in various fields of medicinal chemistry.
Conclusion:
In conclusion, BIPPT is a pyrimidine derivative that exhibits a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. BIPPT can be easily synthesized using commercially available starting materials and has several advantages for lab experiments. However, BIPPT has some limitations as well, including its poor solubility in water and instability under certain conditions. Future studies on BIPPT can lead to the development of more potent and selective agents for various diseases.
Synthesemethoden
BIPPT can be synthesized through a simple one-pot reaction using commercially available starting materials. The reaction involves the condensation of 4-isopropylbenzaldehyde and barbituric acid in the presence of a catalytic amount of piperidine. The resulting product is then treated with benzyl bromide to obtain BIPPT. The overall yield of this synthesis method is reported to be around 50%.
Wissenschaftliche Forschungsanwendungen
BIPPT has been extensively studied for its potential applications in various fields of medicinal chemistry. Several studies have reported its anticancer activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer. BIPPT has also shown promising antiviral activity against herpes simplex virus type 1 (HSV-1) and herpes simplex virus type 2 (HSV-2). Additionally, BIPPT has exhibited antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
Eigenschaften
IUPAC Name |
(5Z)-5-benzylidene-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-13(2)15-8-10-16(11-9-15)22-19(24)17(18(23)21-20(22)25)12-14-6-4-3-5-7-14/h3-13H,1-2H3,(H,21,23,25)/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVWHWMJLZSJKB-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-benzylidene-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3,4,5-tetrabromo-6-({[2-(methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B4927844.png)
![3-[3-(4-chlorophenoxy)propyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4927848.png)
![N-cyclopentyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4927858.png)
![1-[(4-bromo-2,5-dimethylphenoxy)acetyl]indoline](/img/structure/B4927863.png)


![4-(2-methoxyethyl)-9-(4-methoxyphenyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4927881.png)
![N-(tert-butyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4927886.png)
![(2-bromo-4-{[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4927904.png)
![methyl 4-(3,4-diethoxy-5-iodophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4927914.png)

![11-[4-(dimethylamino)phenyl]-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4927941.png)
![methyl 5-(2-bromophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4927946.png)
![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B4927954.png)